

Spectroscopic characterization (UV-Vis, FTIR, NMR) of Disperse Orange 30

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Compound of Interest

Compound Name: Disperse Orange 30

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Spectroscopic Profile of Disperse Orange 30: A Technical Guide

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This technical guide provides an in-depth spectroscopic characterization of the monoazo dye, **Disperse Orange 30** (C.I. 11119). The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this dye in their work. The guide covers its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering a centralized resource for its analytical profile.

Introduction

Disperse Orange 30 is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing hydrophobic fibers. Its chemical formula is $C_{19}H_{17}Cl_2N_5O_4$, with a molecular weight of 450.27 g/mol. [1] The dye is synthesized through the diazotization of 2,6-dichloro-4-nitroaniline and its subsequent coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. [1] A comprehensive understanding of its spectroscopic characteristics is crucial for quality control, formulation development, and mechanistic studies.

Spectroscopic Data

The following sections summarize the available spectroscopic data for **Disperse Orange 30**. While UV-Vis data is available, specific, experimentally verified FTIR and NMR data are not extensively detailed in publicly available literature. The expected FTIR and NMR characteristics are therefore derived from the known chemical structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for quantifying the concentration of **Disperse Orange 30** in solution. The maximum absorption wavelength (λ_{max}) is a key identifier.

Parameter	Value	Solvent/Conditions
λ_{max}	465.2 nm	Not Specified
λ_{max}	440 nm	Used for monitoring degradation
λ_{max}	495 nm	Not Specified

Note: The variation in the reported λ_{max} values may be attributed to differences in solvent polarity, pH, and the physical state of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for **Disperse Orange 30** is not readily available, the expected characteristic absorption bands based on its molecular structure are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~2960-2850	Aliphatic C-H	Stretching
~2250-2240	C≡N (Nitrile)	Stretching
~1740-1720	C=O (Ester)	Stretching
~1600-1450	Aromatic C=C	Stretching
~1550-1480	N=N (Azo)	Stretching
~1530-1500 & 1350-1300	N-O (Nitro)	Asymmetric & Symmetric Stretching
~1250-1000	C-O (Ester)	Stretching
~850-750	C-Cl	Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Although specific ¹H and ¹³C NMR data for **Disperse Orange 30** are not widely published, the expected chemical shift regions for the different types of protons and carbons are outlined below.

¹H NMR:

Chemical Shift (ppm)	Proton Type
~8.0-7.0	Aromatic protons
~4.5-4.0	-CH ₂ - (adjacent to oxygen)
~4.0-3.5	-CH ₂ - (adjacent to nitrogen)
~3.0-2.5	-CH ₂ - (adjacent to cyano group)
~2.0	-CH ₃ (acetyl group)

¹³C NMR:

Chemical Shift (ppm)	Carbon Type
~170	C=O (Ester)
~150-120	Aromatic carbons
~120-115	C≡N (Nitrile)
~60-50	-CH ₂ - (adjacent to oxygen)
~50-40	-CH ₂ - (adjacent to nitrogen)
~25-15	-CH ₂ - (adjacent to cyano group)
~20	-CH ₃ (acetyl group)

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **Disperse Orange 30**.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **Disperse Orange 30** in a suitable solvent (e.g., acetone, ethanol, or dimethylformamide) of known concentration. Perform serial dilutions to obtain a range of concentrations for creating a calibration curve.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Set the wavelength range to scan from 200 to 800 nm.
 - Use the pure solvent as a blank to zero the instrument.
 - Measure the absorbance of each standard solution and the unknown sample.
 - Identify the λ_{max} from the spectrum of a dilute solution.
 - For quantitative analysis, measure the absorbance at the determined λ_{max} .

FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **Disperse Orange 30** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet die.
 - Apply pressure using a hydraulic press to form a transparent pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid dye directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

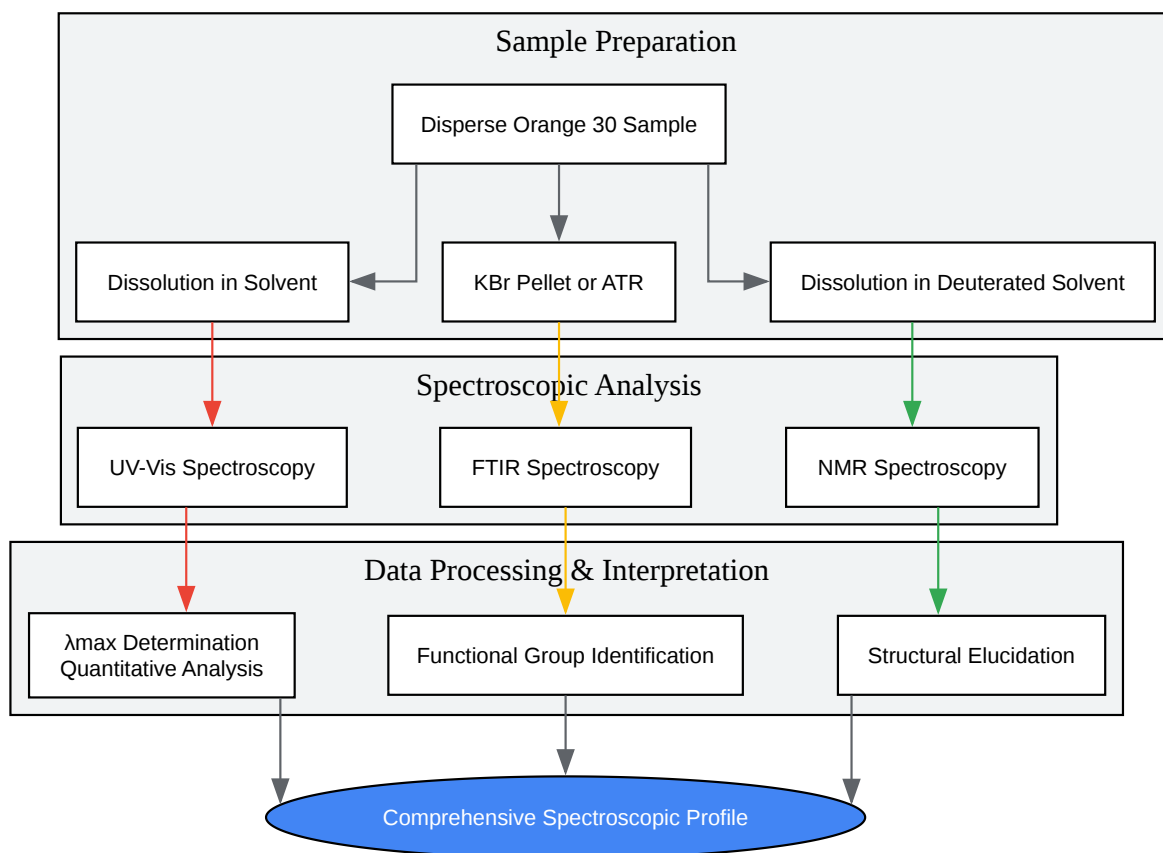
NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **Disperse Orange 30** in a deuterated solvent (e.g., deuterated chloroform - CDCl_3 or deuterated dimethyl sulfoxide - DMSO-d_6) in an NMR tube.
 - Ensure the sample is fully dissolved to obtain a homogeneous solution.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - If further structural elucidation is needed, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations.
 - Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic dye like **Disperse Orange 30**.



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Caption: General workflow for the spectroscopic characterization of **Disperse Orange 30**.

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References

- 1. worlddyevaryety.com [worlddyevaryety.com]

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